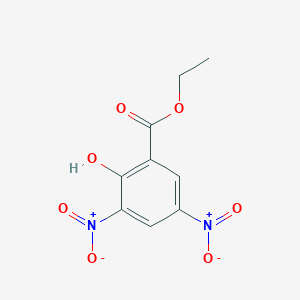

Ethyl 2-hydroxy-3,5-dinitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-hydroxy-3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C9H8N2O7 and its molecular weight is 256.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antifungal Properties

Ethyl 2-hydroxy-3,5-dinitrobenzoate exhibits significant antifungal activity, making it a candidate for developing new antifungal medications. Research indicates that it has shown effectiveness against various strains of fungi, including Candida albicans and Candida krusei, with minimum inhibitory concentrations (MIC) demonstrating its potency. For instance, studies have reported MIC values of 125 µg/mL for Candida albicans and 100 µg/mL for Candida krusei . The mechanism of action involves interference with fungal cell membranes and ergosterol synthesis, crucial for fungal viability .

2. Potential as a Lead Compound

The compound's dual role as both a synthetic intermediate and a bioactive entity positions it as a valuable asset in pharmaceutical research. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties, making it a versatile candidate in drug design .

Chemical Synthesis Applications

1. Synthetic Intermediate

This compound serves as a synthetic intermediate in the production of various chemical compounds. Its ability to undergo esterification reactions allows it to be utilized in creating derivatives with potentially enhanced properties .

2. Polymer Chemistry

Recent studies have explored the incorporation of this compound into polymer matrices. For example, the esterification of this compound with 2-hydroxyethyl methacrylate has been investigated to create copolymers with improved mechanical properties and solubility profiles . The resulting polymers have applications in drug delivery systems and other biomedical fields due to their modified characteristics.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds with similar structures and their respective applications:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | C10H10N2O6 | Exhibits potent antifungal activity against various fungi |

| Propyl 3,5-dinitrobenzoate | C11H12N2O6 | Similar biological activity but varies in potency |

| 2-Hydroxy-5-methyl-3-nitrobenzoic acid | C9H9N3O5 | Different methyl substitution pattern affects solubility |

| Sodium 2-hydroxy-3-nitrobenzoate | C7H6N2NaO4 | Enhanced solubility in water compared to its ester form |

| 5-Amino-2-hydroxy-3-nitrobenzoic acid | C9H10N4O5 | Potentially different biological activities due to amino group |

Case Studies

1. Antifungal Activity Study

In a study published by Wiley Online Library, researchers synthesized various esters and amides derived from 3,5-dinitrobenzoic acid to evaluate their antifungal activities. Ethyl 3,5-dinitrobenzoate was highlighted for its significant efficacy against multiple fungal strains, demonstrating the relevance of structural modifications in enhancing biological activity .

2. Polymer Modification Research

Another study focused on the modification of polymers using this compound through free radical polymerization techniques. The research illustrated how the introduction of this compound into polymer systems could yield materials with tailored properties suitable for biomedical applications .

Propiedades

Número CAS |

22557-74-0 |

|---|---|

Fórmula molecular |

C9H8N2O7 |

Peso molecular |

256.17 g/mol |

Nombre IUPAC |

ethyl 2-hydroxy-3,5-dinitrobenzoate |

InChI |

InChI=1S/C9H8N2O7/c1-2-18-9(13)6-3-5(10(14)15)4-7(8(6)12)11(16)17/h3-4,12H,2H2,1H3 |

Clave InChI |

FIPUZPDKKLFFRA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

SMILES canónico |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.